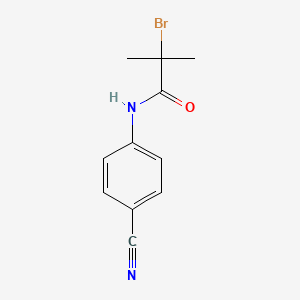![molecular formula C14H16O6 B14287574 2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate CAS No. 140448-92-6](/img/structure/B14287574.png)
2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate is an organic compound with the molecular formula C14H16O6 It is an ester derivative of benzoic acid, featuring both acetyloxy and formyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate typically involves the esterification of 2-formylbenzoic acid with 2-[2-(acetyloxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 2-[2-(Acetyloxy)ethoxy]ethyl 2-carboxybenzoate
Reduction: 2-[2-(Acetyloxy)ethoxy]ethyl 2-hydroxybenzoate
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the acetyloxy group can undergo hydrolysis to release acetic acid. These reactions can modulate biological pathways and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Acetyloxy)ethoxy]ethyl acetate
- 2-[2-(Acetyloxy)ethoxy]ethyl benzoate
- 2-[2-(Acetyloxy)ethoxy]ethyl 4-formylbenzoate
Uniqueness
2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate is unique due to the presence of both acetyloxy and formyl groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in various research and industrial contexts.
Properties
CAS No. |
140448-92-6 |
|---|---|
Molecular Formula |
C14H16O6 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
2-(2-acetyloxyethoxy)ethyl 2-formylbenzoate |
InChI |
InChI=1S/C14H16O6/c1-11(16)19-8-6-18-7-9-20-14(17)13-5-3-2-4-12(13)10-15/h2-5,10H,6-9H2,1H3 |
InChI Key |
YQHWGJWJGAHLRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOCCOC(=O)C1=CC=CC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14287493.png)
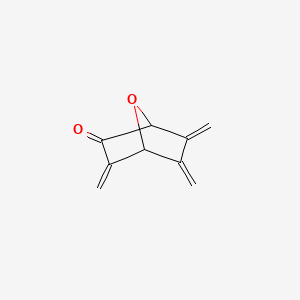
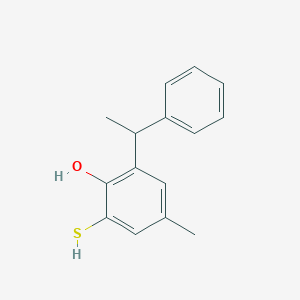
![1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide](/img/structure/B14287504.png)
![7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14287505.png)
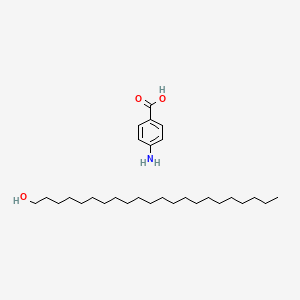
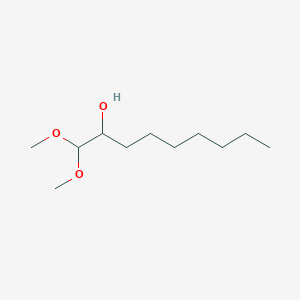

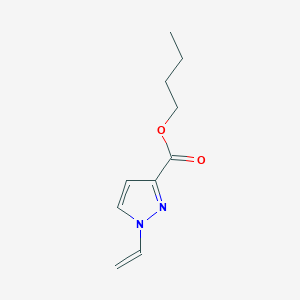
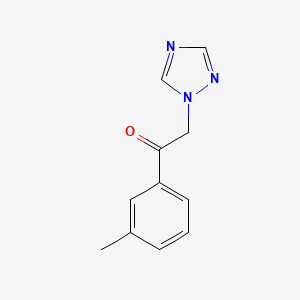

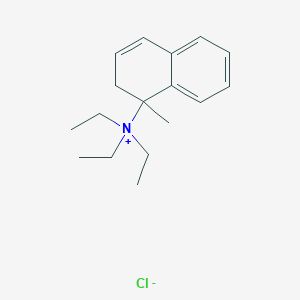
![Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]-](/img/structure/B14287566.png)
